N-benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine
Description
N-Benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a benzyl group and a methyl group on the amine nitrogen, as well as a 2-methoxyethyl moiety at position 3. The 1,2,4-thiadiazole scaffold is notable for its diverse pharmacological activities, including antimicrobial, antiparasitic, and anticancer properties . The compound’s structural complexity arises from the combination of aromatic (benzyl) and aliphatic (2-methoxyethyl) substituents, which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-16(10-11-6-4-3-5-7-11)13-14-12(15-18-13)8-9-17-2/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBLSTCMMRILQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NS2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of Substituents: The benzyl, methoxyethyl, and methyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl halides in the presence of a base, while methoxyethylation can be performed using methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Thiadiazol-5-Amine Derivatives
Structural Analogues and Substituent Effects
The biological and physical-chemical properties of 1,2,4-thiadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects on Solubility : The target compound’s 2-methoxyethyl group likely enhances water solubility compared to purely aromatic substituents (e.g., phenyl in 3aq or m-tolyl in 5f) .
- Biological Activity : Pyridyl-substituted analogs exhibit potent macrofilaricidal activity, while phenyl derivatives (e.g., 3aq) lack explicit activity data but are structurally similar to antimicrobial thiadiazoles .
Pharmacological and Physicochemical Properties
- LogP and Solubility : The 2-methoxyethyl group in the target compound may lower logP compared to phenyl analogs, improving bioavailability. For example, 3-(3,5-difluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine has a molecular weight of 227.23 g/mol, while the target compound’s larger substituents likely increase molecular weight (~300–350 g/mol) .
- Biological Targets: Pyridyl-substituted derivatives show nanomolar efficacy against parasitic nematodes, suggesting that electron-deficient aromatic groups enhance target binding . The target compound’s methoxyethyl group may modulate interactions with hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
